2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole
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Overview
Description
2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole is a compound that belongs to the class of phosphine ligands. These ligands are known for their ability to coordinate with transition metals, making them valuable in various catalytic processes. The unique structure of this compound, which includes a carbazole core and diphenylphosphino groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole typically involves the reaction of 2,7-dibromo-9-phenyl-9H-carbazole with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: The compound can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or alkylating agents can be used.
Coordination: Transition metals like palladium, platinum, and nickel are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted carbazole derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole has several applications in scientific research:
Chemistry: Used as a ligand in catalytic processes, including cross-coupling reactions and hydrogenation.
Medicine: Investigated for its role in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole primarily involves its ability to coordinate with transition metals. The diphenylphosphino groups act as electron donors, forming stable complexes with metal centers. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The carbazole core provides structural stability and enhances the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(diphenylphosphino)biphenyl
- 1,2-Bis(diphenylphosphino)ethane
- 1,1’-Bis(diphenylphosphino)ferrocene
Uniqueness
2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole is unique due to its carbazole core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other phosphine ligands may not perform as well. The combination of the carbazole core and diphenylphosphino groups provides a balance of stability and reactivity, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C42H31NP2 |
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Molecular Weight |
611.6 g/mol |
IUPAC Name |
(7-diphenylphosphanyl-9-phenylcarbazol-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H31NP2/c1-6-16-32(17-7-1)43-41-30-37(44(33-18-8-2-9-19-33)34-20-10-3-11-21-34)26-28-39(41)40-29-27-38(31-42(40)43)45(35-22-12-4-13-23-35)36-24-14-5-15-25-36/h1-31H |
InChI Key |
BKGIAFPNFXDLNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=C(C=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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